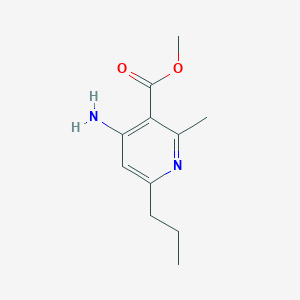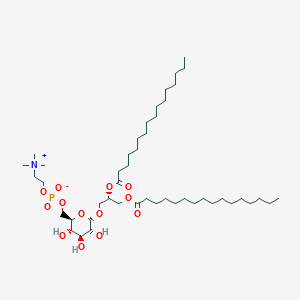
alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester) is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties. In
Mecanismo De Acción
The exact mechanism of action of alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)) is not fully understood. However, it has been suggested that it acts as a serotonin and dopamine receptor antagonist. It also modulates the activity of the GABAergic and glutamatergic systems, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
Alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)) has been shown to affect various biochemical and physiological processes. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It also modulates the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)) in lab experiments is its high potency and selectivity. It has been shown to exhibit a dose-dependent effect, which makes it suitable for studying the dose-response relationship. However, one of the limitations of using this compound is its potential toxicity. It has been reported to induce liver damage and renal dysfunction in certain animal models.
Direcciones Futuras
There are several future directions for research on alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)). One of the potential areas of investigation is its role in the treatment of mood and anxiety disorders. It has been shown to exhibit promising results in animal models, and further studies are needed to explore its efficacy and safety in humans. Another area of research is its potential as a neuroprotective agent. It has been reported to increase the levels of BDNF, which plays a critical role in the growth and survival of neurons. Further studies are needed to explore its potential as a therapeutic agent for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)) involves the reaction between 1-phenylpiperazine and 4-(phenylmethyl)-1-piperazinepropanol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester)) has been extensively studied for its potential therapeutic properties. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in various animal models. Additionally, it has been reported to possess analgesic and anti-inflammatory properties.
Propiedades
Número CAS |
149848-05-5 |
|---|---|
Nombre del producto |
alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester) |
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
[3-(4-benzylpiperazin-1-yl)-1-phenylpropyl] acetate |
InChI |
InChI=1S/C22H28N2O2/c1-19(25)26-22(21-10-6-3-7-11-21)12-13-23-14-16-24(17-15-23)18-20-8-4-2-5-9-20/h2-11,22H,12-18H2,1H3 |
Clave InChI |
QZDHUBWWPZRLEY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)OC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
alpha-Phenyl-4-(phenylmethyl)-1-piperazinepropanol acetate (ester) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



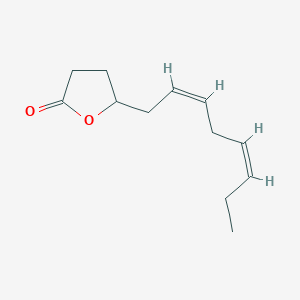
![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)

![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)


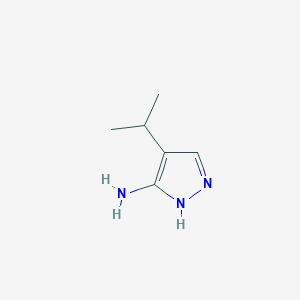

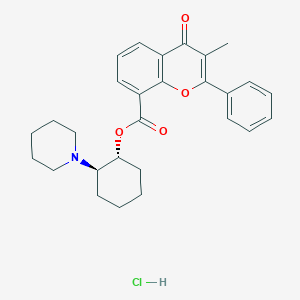

![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
